molecular formula C15H14N4O B7558413 N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B7558413
M. Wt: 266.30 g/mol
InChI Key: XHZSYYYXNDLUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s potential antimicrobial and antiparasitic activities make it a candidate for studying infectious diseases.

    Medicine: Its anticancer and anti-inflammatory properties are of interest for drug development.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes in pathogens or cancer cells, resulting in their death or reduced proliferation . The compound’s antioxidant properties also contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide can be compared with other benzimidazole derivatives, such as albendazole and thiabendazole. While these compounds share a common benzimidazole core, their side chains and functional groups differ, leading to variations in their pharmacological activities and applications . For example, albendazole is primarily used as an anthelmintic, while this compound may have broader applications due to its unique structure .

Similar Compounds

These compounds highlight the versatility of the benzimidazole scaffold in medicinal chemistry and its potential for developing new therapeutic agents.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10(17-15(20)11-5-4-8-16-9-11)14-18-12-6-2-3-7-13(12)19-14/h2-10H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZSYYYXNDLUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.